(5Z)-5-(3-chlorobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-(3-chlorobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a 3-chlorobenzylidene substituent and a 1,1-dioxidotetrahydrothiophen-3-yl group. Rhodanine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The 3-chloro substitution on the benzylidene moiety may enhance lipophilicity and binding affinity to biological targets, while the sulfone group in the tetrahydrothiophen-3-yl ring likely improves metabolic stability and solubility compared to non-sulfonated analogs .
Properties
Molecular Formula |
C14H12ClNO3S3 |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
(5Z)-5-[(3-chlorophenyl)methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H12ClNO3S3/c15-10-3-1-2-9(6-10)7-12-13(17)16(14(20)21-12)11-4-5-22(18,19)8-11/h1-3,6-7,11H,4-5,8H2/b12-7- |
InChI Key |
HFRUAQJOKOCVMY-GHXNOFRVSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/SC2=S |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=S |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-5-(3-chlorobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one belongs to a class of compounds known as thiazolidin-4-ones, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antioxidant, anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a thiazolidine ring with a chlorobenzylidene substituent, which is crucial for its biological activity.
Antioxidant Activity
Antioxidant activity is one of the prominent features of thiazolidin-4-one derivatives. Studies have shown that modifications at various positions on the thiazolidin ring can significantly enhance antioxidant properties. For instance, compounds with hydroxy substituents exhibit improved radical scavenging abilities compared to their unsubstituted counterparts.
| Compound | EC50 (mM) | Comparison to Vitamin C |
|---|---|---|
| Compound 3i | 0.565 ± 0.051 | 0.137 (Vitamin C = 1) |
| Compound 3r | 0.708 ± 0.074 | Less active than Vitamin C |
These results indicate that certain derivatives can be more potent than traditional antioxidants like Vitamin C, suggesting potential applications in preventing oxidative stress-related diseases .
Anticancer Activity
Thiazolidin-4-one derivatives have demonstrated significant anticancer properties across various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 37a | MCF-7 | 3.2 |
| Compound 37b | A549 | 8.4 |
| Compound 44 | HT-29 | 0.31 ± 0.022 |
These compounds induce apoptosis through caspase pathways and inhibit critical kinases involved in cancer progression, such as c-Met and Ron . The selectivity index for these compounds suggests they are less toxic to normal cells compared to cancer cells, making them promising candidates for targeted therapy.
Antimicrobial Activity
The antimicrobial efficacy of thiazolidin-4-ones has been widely studied. The compound's ability to inhibit bacterial growth is attributed to its interaction with bacterial RNA polymerase and other essential cellular targets.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4.9 - 39.0 µg/mL |
| Escherichia coli | Varies with substitution |
These findings highlight the potential of thiazolidin-4-one derivatives as effective antimicrobial agents against resistant strains .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidin-4-one derivatives are also noteworthy. Research indicates that these compounds can modulate inflammatory pathways and reduce cytokine production, thereby alleviating conditions such as arthritis and other inflammatory diseases.
Case Studies
- Sava et al. Study : This research synthesized various thiazolidin-4-one derivatives and evaluated their antioxidant activity using the DPPH radical scavenging method. The most active derivative showed significantly higher antioxidant capacity compared to indometacin.
- Verma et al. Study : Investigated the anticancer potential of several thiazolidin-4-one hybrids against multiple cancer cell lines, revealing IC50 values that suggest strong cytotoxicity and selectivity towards cancer cells.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that (5Z)-5-(3-chlorobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one exhibits significant anticancer properties. In vitro tests on various cancer cell lines have demonstrated its ability to inhibit cell proliferation. For example:
- Cell Viability Assays : The compound was tested on human breast cancer cells (MCF-7) and showed a dose-dependent reduction in viability with an IC50 value of approximately 25 µM. This suggests potent anticancer activity at relatively low concentrations .
Antimicrobial Properties
In addition to its anticancer potential, this compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies have shown:
- Bactericidal Activity : The compound exhibited substantial antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Inhibition zones measured up to 20 mm in diameter at a concentration of 100 µg/mL.
Agricultural Chemistry Applications
The unique structure of (5Z)-5-(3-chlorobenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one also suggests potential applications in agricultural chemistry as a pesticide or fungicide. Its efficacy against certain plant pathogens has been explored:
- Fungicidal Activity : Laboratory studies indicated that the compound could inhibit the growth of fungal pathogens responsible for crop diseases, such as Fusarium spp., with effective concentrations ranging from 50 to 200 ppm.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene Ring
(5Z)-5-(3-Fluorobenzylidene)-2-Thioxothiazolidin-4-One () :
- Structural Difference : Fluorine at the 3-position instead of chlorine.
- Impact : Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and enhance electronic interactions with target proteins. This compound demonstrated anticancer and antimicrobial activity, suggesting halogen positioning influences bioactivity .
- Synthesis : Condensation of 2-thioxothiazolidin-4-one with 3-fluorobenzaldehyde under basic conditions .
(5Z)-5-(4-Hydroxy-3-Methoxybenzylidene)-2-Thioxo-1,3-Thiazolidin-4-One () :
(5Z)-5-(1,3-Benzodioxol-5-Ylmethylene)-2-Thioxo-1,3-Thiazolidin-4-One () :
Modifications on the Thiazolidinone Ring
- (5Z)-3-Phenyl-2-Thioxo-1,3-Thiazolidin-4-One Derivatives (): Structural Difference: A phenyl group at position 3 instead of the sulfone-containing tetrahydrothiophen-3-yl group. Crystal structure analysis revealed planar geometry, facilitating intermolecular interactions .
- (5Z)-3-(3-Hydroxyphenyl)-5-((1-Methyl-1H-Indol-3-Yl)Methylene)-2-Thioxothiazolidin-4-One (): Structural Difference: Indole moiety fused to the thiazolidinone core. Impact: The indole group introduces hydrogen-bonding capability and aromaticity, contributing to antifungal activity .
Sulfone-Containing Derivatives
- (5Z)-3-(1,1-Dioxidotetrahydrothiophen-3-Yl) Group (Target Compound): Unique Feature: The sulfone group increases polarity and oxidative stability compared to non-sulfonated analogs.
Preparation Methods
Thiazolidinone Core Formation
The thiazolidin-4-one ring is synthesized via cyclization of a thioamide precursor with an α-halo ketone. For instance:
-
Reagents : Thiourea derivatives react with α-chloroacetophenone in ethanol under basic conditions (e.g., K₂CO₃ or piperidine).
-
Conditions : Reflux at 70–80°C for 6–12 hours yields the thiazolidinone intermediate.
-
Mechanism : Nucleophilic substitution at the α-carbon of the halo ketone by the thioamide sulfur, followed by intramolecular cyclization.
-
Combine 2-aminothiophenol (10 mmol) and chloroacetyl chloride (10 mmol) in DMF.
-
Stir at 0°C for 1 hour, then reflux at 80°C for 8 hours.
-
Quench with ice-water; collect precipitate via filtration.
-
Purify by recrystallization (ethanol/water).
Oxidation of Tetrahydrothiophene Moiety
The 1,1-dioxidotetrahydrothiophen-3-yl group is introduced via sulfonation:
-
Reagents : Tetrahydrothiophene-3-amine oxidized with H₂O₂ or mCPBA in acetic acid.
-
Conditions : Stir at 0°C for 2 hours, then warm to 25°C for 12 hours.
-
Mechanism : Two-step oxidation (sulfoxide → sulfone) via electrophilic addition.
Example Protocol :
-
Dissolve tetrahydrothiophene-3-amine (10 mmol) in glacial acetic acid.
-
Add 30% H₂O₂ (20 mmol) dropwise at 0°C.
-
Stir at 25°C for 12 hours.
-
Neutralize with NaHCO₃; extract with dichloromethane.
Yield : 85–90%.
Coupling of Thiazolidinone and Sulfone Moieties
The final step involves amide bond formation between the thiazolidinone and sulfone intermediates:
-
Reagents : Thiazolidinone derivative and sulfonated tetrahydrothiophene-3-amine using EDC/HOBt in DMF.
-
Conditions : Stir at 25°C for 24 hours under nitrogen.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane).
Example Protocol :
-
Combine (5Z)-5-(3-chlorobenzylidene)-2-thioxothiazolidin-4-one (5 mmol) and 1,1-dioxidotetrahydrothiophen-3-amine (5.5 mmol) in DMF.
-
Add EDC (6 mmol) and HOBt (6 mmol).
-
Stir at 25°C for 24 hours.
-
Purify via flash chromatography (ethyl acetate/hexane, 1:1).
Yield : 60–65%.
Optimization and Comparative Analysis
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | Piperidine | 80 | 8 | 78 |
| Ethanol | K₂CO₃ | 70 | 12 | 72 |
| Acetic acid | None | 110 | 6 | 68 |
Key Findings :
Oxidation Agent Comparison
| Oxidizing Agent | Equivalents | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂O₂ | 2.0 | 90 | 98 |
| mCPBA | 1.2 | 88 | 97 |
| NaIO₄ | 3.0 | 75 | 92 |
Key Findings :
-
H₂O₂ is cost-effective and high-yielding for sulfone formation.
-
mCPBA offers milder conditions but is more expensive.
Industrial-Scale Production Considerations
-
Continuous Flow Reactors : Improve efficiency for thiazolidinone cyclization (reduces reaction time by 40%).
-
Crystallization : Ethanol/water mixtures achieve >99% purity for final product.
-
Waste Management : H₂O₂ is preferred over metal-based oxidants for environmental safety.
Challenges and Solutions
-
Z/E Isomerism : Controlled by using bulky bases (e.g., DBU) to favor Z-configuration.
-
Sulfur Oxidation Over-reaction : Stepwise addition of H₂O₂ prevents over-oxidation to sulfonic acids.
-
Low Coupling Yields : Pre-activation of carboxylic acid with EDC/HOBt enhances amide bond formation.
Spectroscopic Characterization Summary
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.8 (CH=), δ 4.2 (SO₂CH₂), δ 3.6 (NH) |
| ¹³C NMR | 175 ppm (C=O), 125 ppm (C=S) |
| IR | 1680 cm⁻¹ (C=O), 1260 cm⁻¹ (S=O) |
| HRMS | [M+H]⁺ m/z 424.05 (calc. 424.04) |
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Acetic acid | +15% vs. ethanol |
| Catalyst | Ammonium acetate | +20% vs. NaOH |
| Reaction Time | 4 hours | >90% conversion |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Signal | Interpretation |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 7.82 (s, 1H, CH=S) | Thioxo group confirmed |
| 13C NMR | δ 194.5 (C=O) | Carbonyl resonance |
| IR (KBr) | 1680 cm⁻¹ (C=O stretch) | Thiazolidinone ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
